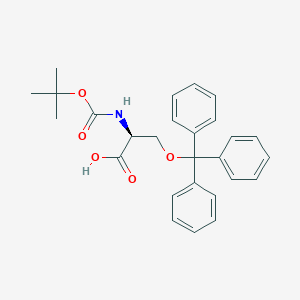

Boc-Ser(trt)-OH

Description

Historical Context and Evolution of Amino Acid Protecting Group Strategies

The concept of using protecting groups in peptide synthesis dates back to the early 20th century. nih.gov A significant breakthrough came with the introduction of the benzyloxycarbonyl (Cbz or Z) group by Bergmann and Zervas in 1932, which marked the beginning of modern protecting group chemistry for peptide synthesis. nih.govresearchgate.net The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the field, making peptide synthesis faster and more efficient. peptide.com This innovation spurred the development of new protecting groups compatible with solid-phase techniques. peptide.com

Initially, the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was widely adopted. wikipedia.org In this approach, the α-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by benzyl-based groups, which require strong acids like hydrogen fluoride (B91410) for removal. wikipedia.orgpeptide.com A major advancement was the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group by Carpino and Han in 1970. nih.gov The Fmoc group is base-labile, which allows for milder deprotection conditions compared to the Boc/Bzl strategy. wikipedia.orgnih.gov This led to the development of the Fmoc/tBu (tert-butyl) strategy, which is now one of the most commonly used methods in SPPS. wikipedia.orgbiosynth.com

Significance of Orthogonally Protected Amino Acids in Modern Peptide Synthesis

The concept of orthogonality, introduced by Barany and coworkers in 1977, is a fundamental principle in modern peptide synthesis. researchgate.netpeptide.com Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting each other. fiveable.meiris-biotech.de This allows for the selective deprotection of specific functional groups within a complex molecule, which is crucial for the synthesis of modified peptides, cyclic peptides, and proteins. fiveable.me

The most common orthogonal protection scheme in SPPS is the Fmoc/tBu strategy. biosynth.com The Fmoc group, protecting the α-amino group, is removed by a base (e.g., piperidine), while the tert-butyl-based side-chain protecting groups are removed by an acid (e.g., trifluoroacetic acid). peptide.comiris-biotech.de This orthogonality provides precise control over the synthesis process, enabling the construction of complex peptide architectures. fiveable.me

Overview of Serine as a Challenging Residue in Peptide Synthesis

Serine, with its hydroxyl side chain, presents several challenges in peptide synthesis. The hydroxyl group is nucleophilic and can participate in unwanted side reactions if not properly protected. biosynth.com Furthermore, peptides containing serine are prone to aggregation, where the peptide chains stick together, making further reactions difficult. The presence of multiple serine residues can exacerbate these issues. Therefore, the choice of a suitable protecting group for the serine side chain is critical for a successful synthesis. In Boc-based SPPS, the benzyl (B1604629) ether is a common protecting group for the serine side chain. peptide.com In Fmoc-based strategies, tert-butyl or trityl ethers are frequently employed. peptide.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO5/c1-26(2,3)33-25(31)28-23(24(29)30)19-32-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLMUAAMLWWXJX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471273 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252897-67-9 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Integration of Boc Ser Trt Oh in Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Ser(Trt)-OH

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. iris-biotech.deluxembourg-bio.com The choice of protecting group strategy is fundamental to the success of SPPS, with the Boc/Bzl and Fmoc/tBu strategies being the most prominent. iris-biotech.deiris-biotech.de

The Boc/Bzl strategy, pioneered by Merrifield, was the first widely adopted method for SPPS. mdpi.com This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the N-terminal alpha-amino group. luxembourg-bio.commdpi.com Side-chain functional groups are typically protected by benzyl-based ethers or esters (Bzl), which are stable to the conditions used for Boc removal but are cleaved during the final step. luxembourg-bio.com

Principles and Advantages:

The core principle of the Boc strategy involves a repetitive cycle of deprotection and coupling. The N-α-Boc group is removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a solution of dichloromethane (B109758) (DCM). mdpi.comslideshare.net Following neutralization of the resulting ammonium (B1175870) salt, the next Boc-protected amino acid is coupled to the newly exposed N-terminus. This cycle is repeated until the desired peptide sequence is assembled. The main advantages of SPPS, in general, include simplified purification through filtration and washing steps, the ability to use excess reagents to drive reactions to completion, and amenability to automation. iris-biotech.de

A key feature of the Boc/Bzl strategy is the differential acid lability between the N-α-Boc group and the side-chain protecting groups. While Boc is readily cleaved by TFA, the benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage of the peptide from the resin. iris-biotech.deluxembourg-bio.com

Implementation with this compound:

In the context of the Boc strategy, this compound can be employed, although the more common choice for serine side-chain protection is the benzyl (B1604629) ether (Bzl), as in Boc-Ser(Bzl)-OH. iris-biotech.depeptide.com The trityl (Trt) group, like the Boc group, is sensitive to acid. However, its bulkiness and specific lability characteristics can be leveraged. The Trt group is generally more acid-labile than the benzyl group but less labile than the Boc group, though conditions can be tailored.

The use of this compound within a standard Boc/Bzl framework would require careful consideration of the deprotection steps. The repeated TFA treatments for N-α-Boc removal could potentially lead to premature, partial cleavage of the O-Trt group, especially in longer syntheses. This lack of true orthogonality is a known consideration in Boc/Bzl chemistry. altabioscience.com However, for the synthesis of shorter peptides or when specific properties of the Trt group are desired, its use is feasible. The final cleavage from the resin, typically with strong acids like HF, would ensure the complete removal of both the Trt and other benzyl-based side-chain protecting groups. luxembourg-bio.compeptide.com

| Protecting Group | Typical Cleavage Reagent | Lability |

| Boc (N-α) | Trifluoroacetic Acid (TFA) | High |

| Trityl (Side Chain) | Trifluoroacetic Acid (TFA), HF | Moderate to High |

| Benzyl (Side Chain) | Hydrogen Fluoride (HF) | Low (Stable to TFA) |

The dominant strategy in contemporary SPPS is the Fmoc/tBu approach. altabioscience.com This method relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary N-α-protection and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection. altabioscience.comiris-biotech.de The key advantage of the Fmoc/tBu strategy is its orthogonality; the base-cleavable Fmoc group and the acid-cleavable side-chain protecting groups can be removed without affecting each other. altabioscience.comiris-biotech.de

While this compound is not a standard building block in Fmoc-SPPS, its use can be envisioned in "quasi-orthogonal" schemes, particularly for specific applications like the synthesis of branched or modified peptides. In such a scenario, the Boc group acts as a selectively removable side-chain or N-terminal protecting group in the presence of Fmoc.

For instance, if a specific side-chain modification is required, an amino acid with Boc protection on its side-chain amine (like Fmoc-Lys(Boc)-OH) is incorporated. universiteitleiden.nl After the peptide backbone is assembled using Fmoc chemistry, the N-terminus can be protected with a Boc group. universiteitleiden.nl Subsequently, other orthogonal protecting groups (like Dde or ivDde, which are hydrazine-labile) can be removed to allow for specific side-chain modifications. The Boc group's stability to the piperidine (B6355638) used for Fmoc removal and the hydrazine (B178648) used for Dde/ivDde removal makes this possible.

Similarly, this compound could be used as the final N-terminal residue in an Fmoc-based synthesis. After the completion of the peptide chain using standard Fmoc-amino acids [e.g., Fmoc-Ser(tBu)-OH], this compound could be coupled at the N-terminus. luxembourg-bio.com The Boc and Trt groups would then be removed during the final TFA cleavage cocktail, along with the other tBu-based side-chain protecting groups. iris-biotech.de This strategy might be employed to introduce a specific residue at the N-terminus under different coupling conditions or to utilize a building block that is more readily available or soluble in its Boc-protected form. chempep.com The protection schemes are considered quasi-orthogonal because both Boc and Trt are acid-labile, similar to the standard tBu groups, but they are orthogonal to the base-labile Fmoc group. researchgate.net

Automated peptide synthesizers are designed to perform the repetitive cycles of deprotection, washing, and coupling inherent to SPPS. researchgate.net These instruments are compatible with both Fmoc and Boc chemistries. When incorporating this compound into an automated protocol, the system would be programmed for a Boc-strategy synthesis.

A typical automated Boc-SPPS cycle would involve:

Deprotection: Delivery of a TFA/DCM solution to the reaction vessel to remove the N-α-Boc group.

Washing: A series of washes with DCM and other solvents to remove residual TFA and the cleaved Boc group.

Neutralization: Treatment with a base, such as diisopropylethylamine (DIPEA) in DMF, to neutralize the N-terminal ammonium salt.

Coupling: Delivery of the pre-activated this compound (or other Boc-amino acid) to the reaction vessel to form the new peptide bond.

Washing: Final washes to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. researchgate.net The solubility of this compound in common SPPS solvents like DMF and N-methyl-2-pyrrolidone (NMP) is an important factor for its successful use in automated synthesizers, ensuring efficient delivery and reaction. chempep.com

Considerations for this compound in Fmoc-SPPS (Quasi-Orthogonal Applications)

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of smaller peptide fragments. bachem.comnih.gov

In solution-phase synthesis, protected amino acids and peptide fragments are coupled in a suitable solvent, and the product is isolated and purified after each step. bachem.comgoogle.com this compound serves as a key building block in this methodology. sennchem.com Its use is exemplified in fragment condensation strategies, where smaller protected peptide fragments are synthesized and then combined to form the final, larger peptide. nih.gov

For example, a dipeptide or tripeptide containing Ser(Trt) can be synthesized using this compound. After the coupling reaction, the Boc group is selectively removed (e.g., with TFA), and the resulting fragment can be coupled with another peptide fragment. The Trt group on the serine side chain remains in place until the final deprotection step, preventing unwanted side reactions at the hydroxyl group during the coupling steps. nih.gov The choice of protecting groups for other amino acids in the fragments is critical to ensure orthogonality and allow for selective deprotection and coupling. nih.gov

| Synthesis Phase | Compound State | Key Operation |

| Coupling | Reactants in solution | Activation and peptide bond formation |

| Purification | Product in solution | Extraction, crystallization, or chromatography |

| Deprotection | Purified intermediate in solution | Selective removal of N-α-Boc group |

Recent research has explored the use of novel reaction media, such as ionic liquids (ILs), for peptide synthesis to overcome some of the limitations of traditional organic solvents. nih.gov Ionic liquids are salts that are liquid at or near room temperature and can offer advantages in terms of reactant solubility and reaction rates. nih.govrsc.org

Studies have demonstrated the synthesis of dipeptides using Boc-protected amino acids in amino acid-based ionic liquids (AAILs). nih.govrsc.orgrsc.org In one approach, Boc-protected amino acids were converted into ionic liquids (Boc-AAILs) by neutralization with an imidazolium (B1220033) hydroxide (B78521). nih.gov These Boc-AAILs can then act as both a reactant and the reaction medium for dipeptide synthesis. nih.govrsc.org The coupling of a second amino acid ester to the Boc-AAIL can be achieved using standard coupling reagents, with some studies reporting satisfactory yields in short reaction times. nih.govrsc.org While specific examples focusing exclusively on this compound in ionic liquids are not extensively detailed, the principles established with other Boc-amino acids suggest the feasibility of its use in such systems, potentially enhancing the solubility of the bulky, protected amino acid and influencing reaction kinetics. nih.gov

Application of this compound as a Building Block in Solution-Phase Approaches

Convergent Synthesis Approaches Utilizing this compound Fragments

Convergent synthesis represents an advanced strategy for the assembly of large peptides and small proteins. Unlike the stepwise, linear solid-phase peptide synthesis (SPPS), the convergent approach involves the independent synthesis of several protected peptide fragments, which are subsequently purified and coupled together in a specific order. nih.govacs.org This method minimizes the cumulative impact of synthetic errors that can occur during the elongation of long peptide chains, as each fragment is synthesized and characterized separately before ligation. nih.gov The success of this strategy hinges on the availability of pure, partially protected peptide segments that can act as building blocks. nih.gov

This compound is a valuable building block for creating these essential peptide fragments. In this context, the N-terminal Boc group and the side-chain Trityl (Trt) group provide orthogonal protection. The acid-labile Boc group can be selectively removed to allow for further fragment coupling at the N-terminus, while the Trt group, which also offers acid sensitivity but under different conditions, protects the serine hydroxyl function during coupling reactions. vulcanchem.compeptide.com The bulky nature of the Trt group can also be advantageous, as it helps to disrupt intermolecular hydrogen bonding, thereby improving the solubility of the protected fragments and preventing aggregation during chain assembly. vulcanchem.com

The utility of serine-containing fragments protected with a Trityl group is evident in the synthesis of complex therapeutic peptides. For instance, in the development of GLP-1 receptor agonists like liraglutide (B1674861), convergent strategies involving multiple fragments are employed. google.com Research has demonstrated the synthesis of N-terminal glucagon (B607659) fragments such as Boc-His(Trt)-Ser(tBu)-Gln(Trt)-Gly-OH for use in the convergent synthesis of liraglutide and semaglutide. researchgate.net While this specific fragment uses a tert-butyl group for serine protection, the principle of using a protected serine within a Boc-protected N-terminal fragment is a cornerstone of the strategy. Patent literature describes various multi-fragment convergent syntheses for liraglutide, often involving fragments where serine residues are protected, for which a Trityl group is a suitable option. google.com

Similarly, the synthesis of pramlintide, a 37-mer peptide, has been approached using a convergent three-fragment strategy. google.com The synthesis relies on side-chain protected amino acids, including Ser(tBu), with Trt groups being commonly used for other residues like Asn, Gln, and His. The use of this compound to generate one of these fragments would align with this established orthogonal protection scheme. google.com

Further research highlights the application of such fragments in constructing glycopeptides. For example, this compound was instrumental in the solution-phase fragment condensation synthesis of HIV-1 V3 loop glycopeptides, where the stability of the protecting groups was critical during subsequent enzymatic glycosylation steps. vulcanchem.com

The table below summarizes representative research findings where serine-containing fragments are utilized in convergent peptide synthesis, illustrating the strategic importance of protected building blocks like this compound.

| Target Peptide/Class | Convergent Strategy | Representative Fragment(s) | Key Research Finding |

| GLP-1 Receptor Agonists (e.g., Liraglutide) | Three or four-fragment convergent synthesis google.com | Boc-His(Trt)-Ser(tBu)-Gln(Trt)-Gly-OH researchgate.net | Enables efficient production of liraglutide in high purity by coupling purified, protected peptide segments. google.comresearchgate.net |

| Pramlintide | Three-fragment convergent synthesis google.com | Fragments use orthogonal protection (e.g., Arg(Pbf), Asn(Trt), Ser(tBu)). google.com | The use of pseudoproline moieties in conjunction with protected fragments improves solubility and reduces aggregation. google.com |

| HIV-1 V3 Loop Glycopeptides | Solution-phase fragment condensation vulcanchem.com | Fragments incorporating this compound. vulcanchem.com | The protecting groups on this compound were stable during prolonged glycosyltransferase treatments, enabling successful glycopeptide synthesis. vulcanchem.com |

| Salmon Calcitonin | Fragment condensation on solid phase or in solution google.com | Boc-Phe-Val-Asn(Trt)-Gln(Trt)-His(Trt)-Leu-Cys(Trt)-Gly-OH google.com | Demonstrates the feasibility of condensing large, protected fragments containing multiple Trt-protected residues on a solid support or in solution. google.com |

These examples underscore the strategic role of this compound in facilitating convergent peptide synthesis. By enabling the creation of stable, protected serine-containing peptide segments, it allows for the efficient and high-fidelity assembly of complex and therapeutically significant peptides.

Protecting Group Chemistry of Boc Ser Trt Oh

Boc-Ser(Trt)-OH, or N-(tert-butoxycarbonyl)-O-(triphenylmethyl)-L-serine, is a derivative of the amino acid serine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a trityl (Trt) group. vulcanchem.com This dual-protection scheme provides a versatile tool for chemists, enabling the strategic construction of complex peptide sequences. vulcanchem.com

Role of the Trityl (Trt) Group on Serine Side Chain

The trityl group is a bulky protecting group that sterically hinders the serine side-chain hydroxyl. vulcanchem.com This bulkiness can be advantageous in preventing undesirable side reactions and disrupting intermolecular hydrogen bonding, which can improve the solubility of the growing peptide chain during solid-phase peptide synthesis (SPPS). vulcanchem.com

The trityl group is introduced to the hydroxyl group of serine via a reaction with trityl chloride, often catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.com The protection mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbon of the trityl chloride.

The stability of the trityl ether is a key feature. It is generally stable to basic and nucleophilic conditions, making it compatible with the repetitive base-mediated deprotection of Fmoc groups in SPPS. vulcanchem.com However, the trityl group is highly sensitive to acidic conditions. thieme-connect.de The deprotection mechanism under acidic conditions proceeds through the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to release the deprotected hydroxyl group and the highly stable trityl cation. total-synthesis.com The stability of this cation is a driving force for the reaction. total-synthesis.com

Orthogonality with Nα-Protecting Groups

Orthogonality in protecting group strategy refers to the ability to remove one type of protecting group without affecting others. iris-biotech.depeptide.com This principle is fundamental to the stepwise construction of peptides.

Boc Nα-Protection: Cleavage Conditions and Compatibility with Trityl Side-Chain Protection

The Nα-Boc group is an acid-labile protecting group, typically removed with moderate to strong acids like 25-50% TFA in DCM. peptide.comug.edu.pl The trityl group on the serine side chain is significantly more acid-labile than the Boc group. thieme-connect.depeptide.com This difference in acid lability allows for the selective removal of the trityl group in the presence of the Boc group, a key aspect of their partial orthogonality. While both are acid-labile, the conditions required for their removal are distinct enough to allow for selective deprotection. thieme-connect.de For instance, the Trt group can be cleaved with 1% TFA, a condition under which the Boc group remains largely intact. vulcanchem.comug.edu.pl

Orthogonality with Fmoc in Hybrid or Sequential Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile Nα-protecting group, commonly removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). bachem.comresearchgate.net The trityl group is stable to the basic conditions used for Fmoc deprotection. vulcanchem.comthieme-connect.de This stability makes the Trt group fully orthogonal to the Fmoc group.

This orthogonality is exploited in Fmoc-based SPPS, where Fmoc-Ser(Trt)-OH is a commonly used building block. peptide.com It allows for the selective deprotection of the Nα-Fmoc group at each cycle of peptide elongation without affecting the serine side-chain protection. Furthermore, in hybrid strategies, it is possible to selectively remove the Trt group on-resin using mild acid, leaving the Fmoc group and other acid-stable side-chain protecting groups untouched, enabling site-specific modifications. cblpatras.grpeptide.com

Comparative Analysis of Trityl (Trt) with Other Serine Side-Chain Protecting Groups (e.g., tBu, Bzl)

| Protecting Group | Nα-Strategy Compatibility | Cleavage Conditions | Key Features |

| Trityl (Trt) | Fmoc, Boc | Mild acid (e.g., 1% TFA, 20% DCA in DCM) vulcanchem.comthieme-connect.de | Highly acid-labile, allows for selective on-resin deprotection; bulky nature can improve solubility. vulcanchem.compeptide.com |

| tert-Butyl (tBu) | Fmoc | Strong acid (e.g., >90% TFA) iris-biotech.deresearchgate.net | Stable to mild acid; removed during final cleavage with strong acid. peptide.com |

| Benzyl (B1604629) (Bzl) | Boc | Strong acid (e.g., HF) or catalytic hydrogenation peptide.combachem.com | More stable to acid than tBu; typically used in Boc/Bzl strategy. |

The tert-butyl (tBu) group is another acid-labile protecting group, but it is significantly more stable to acid than the trityl group. cblpatras.gr It is commonly used in Fmoc/tBu SPPS, where it is removed simultaneously with the cleavage of the peptide from the resin using a strong TFA cocktail. iris-biotech.deresearchgate.net Unlike the Trt group, the tBu group does not allow for easy on-resin deprotection under mild acidic conditions. peptide.com In some cases, the bulkiness of the Trt group has been shown to be advantageous over the tBu group in preventing aggregation and improving coupling efficiency, especially in serine-rich sequences. cblpatras.gr

The benzyl (Bzl) group is typically employed in the Boc/Bzl SPPS strategy. peptide.comiris-biotech.de It is more stable to acid than the tBu group and requires strong acids like liquid hydrogen fluoride (B91410) (HF) for its removal, often concurrently with the final cleavage from the resin. peptide.comambiopharm.com The Bzl group can also be removed by catalytic hydrogenation. bachem.com The harsh conditions required for Bzl group removal make it less compatible with sensitive peptides compared to the milder deprotection of the Trt group.

Impact on Synthesis Efficiency, Yield, and Purity

Efficiency and Yield:

In the context of peptide synthesis, the use of Trityl protection on serine has been shown to deliver better yields compared to alternatives like tert-butylsilyl (TBS) ether protection in certain sequences. thieme-connect.com For instance, in the synthesis of complex natural products, the selection of the Trt group was critical for achieving a higher yield of the desired peptide intermediate. thieme-connect.com

Purity:

The use of Trityl-protected serine has been demonstrated to result in purer peptide products compared to those synthesized with standard tert-butyl protected serine, particularly in the preparation of phosphopeptides. sigmaaldrich.com The mild conditions required for Trt group removal (e.g., 1% TFA in DCM) minimize side reactions that can occur under the harsher acidic conditions needed for cleaving other protecting groups like tert-butyl ethers. sigmaaldrich.com This leads to a cleaner crude product and simplifies the subsequent purification process.

However, it is important to note that the bulkiness of the Trityl group can also present challenges. In some cases, the steric hindrance may slow down the coupling reaction, necessitating the use of double coupling strategies or more potent activation reagents like HATU/HOAt to ensure complete reaction and avoid the formation of deletion sequences, which would compromise the purity of the final peptide. thieme-connect.comrsc.org Additionally, epimerization, a side reaction that can affect the stereochemical purity of the peptide, can be influenced by the protecting group. While studies have shown that Fmoc-Ser(Trt)-OH can exhibit high epimerization under certain basic conditions, careful optimization of coupling reagents and bases can suppress this side reaction. mdpi.com

The table below summarizes key parameters related to the quality control of this compound, which directly impacts the purity of the peptides synthesized using this derivative.

| Parameter | Specification | Analytical Method |

| Purity | ≥97.0% | Reverse-phase HPLC |

| Specific Rotation | -4.0° to -6.0° (c=1, AcOH) | Polarimetry |

| Residual Solvents | <500 ppm (DMF) | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

This table presents typical quality control specifications for this compound, ensuring its suitability for pharmaceutical applications and high-purity peptide synthesis. vulcanchem.com

Racemization and Epimerization Studies of Serine Derivatives

The stereochemical integrity of each amino acid is critical for the final three-dimensional structure and biological activity of a peptide. The α-carbon of an amino acid is susceptible to racemization or epimerization during the activation and coupling steps of peptide synthesis.

Conditions Influencing Epimerization Rates of Fmoc-Ser(Trt)-OH and Related Glycol-Amino Acids

While this article focuses on Boc-protected serine, insights can be drawn from studies on the analogous Fmoc-Ser(Trt)-OH. The rate of epimerization is heavily dependent on the reaction conditions. Factors such as the choice of base, its concentration, the solvent, and the reaction temperature all play a significant role. Prolonged exposure to basic conditions, particularly during the deprotection of the N-terminal protecting group, can facilitate the abstraction of the α-proton, leading to a loss of stereochemical purity. The bulky trityl (Trt) group on the side-chain hydroxyl of serine offers some steric hindrance, which can help to reduce the rate of epimerization compared to serine with a free hydroxyl group. However, the risk of epimerization remains, especially with extended reaction times or at elevated temperatures.

Strategies for Stereochemical Control during Coupling Reactions

Several strategies are employed to maintain stereochemical control during the coupling of this compound. A primary approach is the selection of appropriate coupling reagents and the use of racemization-suppressing additives. Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the initial O-acylisourea intermediate to form an activated ester that is less prone to racemization. Modern uronium/aminium and phosphonium-based coupling reagents, such as HATU, HBTU, and PyBOP, are generally preferred as they promote rapid peptide bond formation, thereby minimizing the time the activated amino acid is susceptible to racemization.

Formation of Undesired Byproducts in Serine-Containing Peptides

In addition to racemization, the synthesis of serine-containing peptides can be complicated by the formation of various byproducts that can compromise the purity and yield of the final peptide.

Addressing Diketopiperazine Formation in Boc-Based Synthesis

Diketopiperazine (DKP) formation is a significant intramolecular side reaction that primarily occurs at the dipeptide stage of solid-phase peptide synthesis. After the removal of the N-terminal Boc protecting group from the second amino acid in the growing peptide chain, the newly liberated free amine can attack the ester linkage connecting the C-terminal amino acid to the resin. This results in the cleavage of the dipeptide from the resin in the form of a cyclic diketopiperazine, leading to a truncated peptide. The propensity for DKP formation is sequence-dependent, with certain amino acid combinations being more susceptible. When serine is either the N-terminal or C-terminal residue of the dipeptide, this side reaction can be particularly problematic. Strategies to mitigate DKP formation include the immediate coupling of the third amino acid after deprotection of the second, which allows the desired intermolecular reaction to outcompete the intramolecular cyclization.

Strategies to Minimize Aspartimide Formation and its Impact on Peptide Quality

Although not a direct side reaction of serine itself, aspartimide formation is a common and troublesome side reaction in peptide synthesis that can occur in sequences containing both aspartic acid and serine. This intramolecular cyclization involves the side-chain carboxyl group of an aspartic acid residue attacking the peptide backbone, particularly when the following residue has a side chain that can facilitate the reaction. This can lead to racemization at the aspartic acid residue and the formation of β-peptide bonds. Minimizing aspartimide formation requires careful selection of protecting groups for the aspartic acid side chain and the use of optimized deprotection and coupling conditions. The presence of a nearby serine residue can influence the local environment and potentially impact the rate of this side reaction.

Role of Coupling Reagents and Additives on Reaction Kinetics and Side Reaction Suppression

The choice of coupling reagents and additives is a critical determinant of both the efficiency of peptide bond formation and the suppression of side reactions.

Modern coupling reagents are designed to achieve rapid and efficient acylation while minimizing side reactions. Uronium/aminium salts like HATU and HBTU, and phosphonium (B103445) salts like PyBOP, are highly effective in this regard. These reagents rapidly convert the carboxylic acid of the incoming amino acid into a highly activated species, promoting fast coupling and reducing the opportunity for side reactions like racemization. The addition of HOBt or Oxyma to coupling reactions is a widely adopted strategy to enhance reaction rates and suppress racemization. These additives act as acyl-transfer agents, forming activated esters that are more stable and less prone to side reactions than the intermediates formed with coupling reagents alone.

The following table summarizes the characteristics of common coupling reagents and additives in the context of suppressing side reactions.

| Coupling Reagent/Additive | Primary Function | Impact on Racemization | Impact on Coupling Kinetics |

| DCC/DIC + HOBt/Oxyma | Carbodiimide activation with racemization suppression | Significantly suppressed | Moderate to Fast |

| HBTU/HATU | Uronium/aminium salt activation | Low propensity | Very Fast |

| PyBOP | Phosphonium salt activation | Low propensity | Fast |

Incorporation into Peptide and Protein Analogs

The versatility of this compound is particularly evident in its use for creating non-standard peptide structures, which can offer enhanced stability, novel biological activity, or serve as probes for studying protein function.

Synthesis of Lanthionine (B1674491) and Related Non-Canonical Amino Acid Analogs Utilizing Trityl-Protected Serine Precursors

Lanthionines are thioether-bridged amino acids that are key components of lantibiotics, a class of polycyclic peptide antibiotics with potent antimicrobial properties. soton.ac.uk The synthesis of lanthionine and its derivatives often utilizes serine as a starting material. Trityl-protected serine derivatives are instrumental in these synthetic routes.

One common strategy involves the conversion of the serine hydroxyl group into a leaving group, followed by nucleophilic attack by the thiol of a cysteine residue. While direct activation of serine under Mitsunobu conditions has been explored, the reactivity of sulfur nucleophiles in this reaction can be low. capes.gov.bracs.org An alternative and more reliable approach involves the synthesis of β-iodoalanine from serine. uliege.be For instance, Trt-D-Ser can be esterified and then subjected to a Mitsunobu reaction to yield the protected β-iodo-Ala precursor. However, the synthesis of lanthionine from trityl-protected β-iodoalanines can be prone to rearrangement through an aziridine (B145994) intermediate, which may lead to the formation of norlanthionines as byproducts. capes.gov.bracs.org Careful control of reaction conditions, such as performing the reaction at low temperatures, can help minimize this side reaction.

The synthesis of lanthionine-bridged peptides can be achieved in solution phase or through solid-phase peptide synthesis (SPPS). google.com In SPPS, a serine residue can be incorporated and subsequently converted to dehydroalanine (B155165) on the resin. Michael addition of a cysteine thiol to the dehydroalanine then forms the lanthionine bridge. google.com The use of trityl protection for the cysteine thiol is common in these strategies. google.com

Construction of Isoacyl Dipeptides for Enhanced Synthetic Efficiency and Aggregation Disruption

During solid-phase peptide synthesis (SPPS), the aggregation of growing peptide chains is a significant challenge, particularly for "difficult sequences" rich in hydrophobic residues. peptide.com This aggregation can lead to incomplete reactions and low yields. Isoacyl dipeptides are innovative tools designed to overcome this issue. iris-biotech.deiris-biotech.deiris-biotech.depeptide.combachem.com

The formation of a depsipeptide, where an ester bond replaces a native amide bond, disrupts the regular hydrogen-bonding pattern responsible for aggregation. peptide.comiris-biotech.debachem.comluxembourg-bio.com This is achieved by acylating the side-chain hydroxyl group of a Boc-protected serine or threonine with an Fmoc-amino acid. iris-biotech.deiris-biotech.deiris-biotech.de The resulting isoacyl dipeptide, such as Boc-Ser(Fmoc-AA)-OH, can be incorporated into the peptide sequence during SPPS. researchgate.net

The key advantages of using isoacyl dipeptides include:

Prevention of Aggregation: The ester linkage disrupts the secondary structure that leads to aggregation. peptide.comiris-biotech.depeptide.combachem.com

Improved Solubility: The resulting depsipeptide is often more soluble than the native peptide, which facilitates purification. iris-biotech.deiris-biotech.deiris-biotech.depeptide.com

Conversion to Native Peptide: The depsipeptide is stable under the acidic conditions of cleavage from the resin but can be converted to the native peptide sequence via an O-to-N acyl shift at a pH of 7.4 or higher. peptide.com

A variety of Boc-Ser-derived isoacyl dipeptides are commercially available, allowing for the incorporation of different amino acids at the ester-linked position.

Table 1: Examples of Commercially Available Boc-Ser-Derived Isoacyl Dipeptides

| Isoacyl Dipeptide |

|---|

| Boc-L-Ser(Fmoc-L-Ala)-OH |

| Boc-L-Ser[Fmoc-L-Arg(Pbf)]-OH |

| Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH |

| Boc-L-Ser[Fmoc-L-Asp(OtBu)]-OH |

| Boc-L-Ser[Fmoc-L-Cys(Trt)]-OH |

| Boc-L-Ser[Fmoc-L-Gln(Trt)]-OH |

| Boc-L-Ser[Fmoc-L-Glu(OtBu)]-OH |

| Boc-L-Ser(Fmoc-Gly)-OH |

| Boc-L-Ser[Fmoc-L-His(Trt)]-OH |

| Boc-L-Ser(Fmoc-L-Ile)-OH |

| Boc-L-Ser(Fmoc-L-Leu)-OH |

| Boc-L-Ser[Fmoc-L-Lys(Boc)]-OH |

| Boc-L-Ser(Fmoc-L-Met)-OH |

| Boc-L-Ser(Fmoc-L-Phe)-OH |

| Boc-L-Ser[Fmoc-L-Ser(tBu)]-OH |

| Boc-L-Ser[Fmoc-L-Thr(tBu)]-OH |

| Boc-L-Ser[Fmoc-L-Trp(Boc)]-OH |

| Boc-L-Ser[Fmoc-L-Tyr(tBu)]-OH |

| Boc-L-Ser(Fmoc-L-Val)-OH |

Data sourced from commercial suppliers. iris-biotech.deiris-biotech.deiris-biotech.de

Functionalized Peptides and Post-Translational Modifications

This compound is a key building block for the synthesis of peptides bearing post-translational modifications (PTMs) such as phosphorylation and glycosylation. The orthogonal nature of its protecting groups allows for site-specific modifications.

Strategies for Phosphopeptide Synthesis Utilizing Trityl-Protected Serine

Protein phosphorylation is a crucial PTM that regulates numerous cellular processes. The chemical synthesis of phosphopeptides is essential for studying the effects of this modification. A common and effective method is the "global phosphorylation" strategy, for which trityl-protected serine derivatives are particularly well-suited. peptide.compeptide.com

In this approach, the peptide is assembled on a solid support using Fmoc-Ser(Trt)-OH. The trityl group is stable to the basic conditions used for Fmoc deprotection but can be selectively removed on the resin using dilute acid (e.g., 1% TFA in DCM), leaving other acid-labile protecting groups intact. google.comthieme-connect.de The exposed hydroxyl group can then be phosphorylated using phosphoramidite (B1245037) reagents, followed by oxidation. google.comnih.govacs.org This strategy allows for the synthesis of both the phosphorylated and non-phosphorylated versions of a peptide from a common intermediate. google.com

The use of trityl-protected serine offers advantages over tert-butyl protection for phosphopeptide synthesis, as it can lead to purer final products. nih.govacs.org

Table 2: Comparison of Protecting Group Strategies in Phosphopeptide Synthesis

| Protecting Group | Deprotection Condition for Phosphorylation | Compatibility |

|---|---|---|

| Trityl (Trt) | Mild acid (e.g., 1% TFA in DCM) | Orthogonal to Fmoc and many other side-chain protecting groups. |

| tert-Butyl (tBu) | Strong acid (e.g., TFA) | Not suitable for selective on-resin deprotection for phosphorylation. |

Glycopeptide Synthesis Approaches

Glycosylation is another critical PTM that influences protein folding, stability, and function. The chemical synthesis of glycopeptides is a complex undertaking that requires careful selection of protecting groups to preserve the labile glycosidic bonds. mdpi.com

This compound can be employed in glycopeptide synthesis, particularly in strategies that involve late-stage glycosylation. The acid stability of the trityl group allows for selective deprotection of other protecting groups and subsequent enzymatic or chemical glycosylation. vulcanchem.com For example, this compound was instrumental in the synthesis of HIV-1 V3 loop glycopeptides, where the protecting groups needed to withstand extended treatment with glycosyltransferases. vulcanchem.com

In a different approach, the serine hydroxyl group can be loaded onto a trityl resin, and the peptide chain can be elongated from the N-terminus. rsc.org This strategy has been used in the synthesis of cyclic depsipeptides and other complex glycopeptide natural products. rsc.org

Application in the Synthesis of Peptide-Based Natural Products and Therapeutics

The unique properties of this compound make it a valuable building block in the total synthesis of complex peptide-based natural products and therapeutic peptides.

The ability to introduce serine residues with orthogonal protection is crucial for the synthesis of cyclic peptides. chapman.eduuniupo.it For instance, in the synthesis of a cyclic peptide inhibitor of the Ser/Thr phosphatase PPM1D, Fmoc-Hse(Trt)-OH, a derivative of homoserine, was used. nih.gov The trityl group was selectively removed on-resin to allow for phosphorylation of the homoserine hydroxyl group. nih.gov Similarly, this compound can be used in the synthesis of cyclic peptides where the serine side chain is part of the cyclization strategy or requires modification. chapman.edu

A notable application of this compound is in the synthesis of analogs of the therapeutic peptide liraglutide (B1674861). In a 2025 study, seven this compound residues were incorporated into a liraglutide analog without racemization. vulcanchem.com The stability of the trityl group to the basic conditions of Fmoc deprotection was essential for maintaining the integrity of the peptide during synthesis. vulcanchem.com

Furthermore, the use of this compound in constructing isoacyl dipeptides has facilitated the synthesis of "difficult" peptide sequences found in many natural products and therapeutic candidates. luxembourg-bio.comresearchgate.net This methodology has been applied to the synthesis of the Aβ(1-42) peptide, which is implicated in Alzheimer's disease. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-α-Boc-O-trityl-L-serine (this compound) |

| Lanthionine |

| Norlanthionine |

| Dehydroalanine |

| Isoacyl dipeptide |

| Depsipeptide |

| Boc-L-Ser(Fmoc-L-Ala)-OH |

| Boc-L-Ser[Fmoc-L-Arg(Pbf)]-OH |

| Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH |

| Boc-L-Ser[Fmoc-L-Asp(OtBu)]-OH |

| Boc-L-Ser[Fmoc-L-Cys(Trt)]-OH |

| Boc-L-Ser[Fmoc-L-Gln(Trt)]-OH |

| Boc-L-Ser[Fmoc-L-Glu(OtBu)]-OH |

| Boc-L-Ser(Fmoc-Gly)-OH |

| Boc-L-Ser[Fmoc-L-His(Trt)]-OH |

| Boc-L-Ser(Fmoc-L-Ile)-OH |

| Boc-L-Ser(Fmoc-L-Leu)-OH |

| Boc-L-Ser[Fmoc-L-Lys(Boc)]-OH |

| Boc-L-Ser(Fmoc-L-Met)-OH |

| Boc-L-Ser(Fmoc-L-Phe)-OH |

| Boc-L-Ser[Fmoc-L-Ser(tBu)]-OH |

| Boc-L-Ser[Fmoc-L-Thr(tBu)]-OH |

| Boc-L-Ser[Fmoc-L-Trp(Boc)]-OH |

| Boc-L-Ser[Fmoc-L-Tyr(tBu)]-OH |

| Boc-L-Ser(Fmoc-L-Val)-OH |

| Fmoc-Hse(Trt)-OH |

| Liraglutide |

Research Findings and Significance

The use of trityl-protected serine derivatives like Boc-Ser(trt)-OH has been shown to be effective in synthesizing challenging peptide sequences. For instance, the bulky nature of the Trt group has been demonstrated to improve solubility and reduce aggregation during the synthesis of long or hydrophobic peptides. vulcanchem.com This allows for higher yields and purities of the final peptide product.

Conclusion

Boc-Ser(trt)-OH is a strategically designed building block for peptide synthesis that effectively addresses the challenges associated with the incorporation of serine residues. The combination of the Boc and Trityl protecting groups provides a robust tool for chemists to assemble complex peptides with improved efficiency and purity. The differential lability of the Trityl group further expands its utility in the synthesis of modified peptides, highlighting the continuous evolution and sophistication of protecting group strategies in the pursuit of synthetic peptides and proteins.

Analytical and Characterization Methodologies in Research on Boc Ser Trt Oh Based Syntheses

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating the target molecule from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of Boc-Ser(Trt)-OH and the peptides derived from it. Reversed-Phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic character of the molecules; more hydrophobic compounds are retained longer on the column.

The purity of commercial this compound is often reported to be greater than 97% as determined by HPLC. In synthetic applications, RP-HPLC is used to monitor the progress of coupling and deprotection steps in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. For instance, after a peptide chain is assembled and cleaved from the resin, the crude product is analyzed by RP-HPLC to determine its purity and to guide purification. luxembourg-bio.comgoogle.com

Typical conditions for analytical RP-HPLC involve a C4 or C18 column and a linear gradient of an organic solvent like acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. rsc.orgnih.govuchicago.edu For example, a common gradient might run from 5% to 65% acetonitrile over 30 minutes. rsc.org The detection is usually carried out by monitoring the UV absorbance at 214 nm, which corresponds to the peptide bond. uchicago.edu

The following table provides examples of RP-HPLC conditions used in the analysis of peptides containing serine derivatives.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Symmetry C4 (5µ; 2.1 x 150 mm) | C4 (4.6x150 mm) | Agilent Zorbax 300SB-C3 (3.5 μm, 3.0 × 150 mm) |

| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in water | Water |

| Mobile Phase B | 0.1% TFA in acetonitrile | 0.08% TFA in acetonitrile | Acetonitrile |

| Gradient | 5% to 65% B over 31 min | 5−45% B over 40 min | 5% to 65% B over 20 min |

| Flow Rate | 0.2 ml/min | 1.0 mL/min | 0.3 mL/min |

| Detection | UV | UV at 214 nm | UV |

| Reference | rsc.org | uchicago.edu |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are vital for confirming the chemical structure of this compound containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure. Both ¹H NMR and ¹³C NMR are used.

In the ¹H NMR spectrum of a compound containing the this compound moiety, characteristic signals can be observed. The protons of the trityl (Trt) group typically appear as a complex multiplet in the aromatic region (around 7.2–7.4 ppm). The nine equivalent protons of the tert-butoxycarbonyl (Boc) group give a sharp singlet at approximately 1.4 ppm.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the Boc group and the carboxyl carbon of the serine residue have distinct chemical shifts. The carbons of the trityl and tert-butyl groups also show characteristic resonances. Studies have shown that the chemical shifts of carbonyl carbons in N-Boc protected amino acids can be influenced by solvent polarity and hydrogen bonding. researchgate.net

The following table summarizes typical NMR data for related Boc-protected serine derivatives.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H NMR | Trityl (Ar-H) | 7.2–7.4 | |

| Boc ((CH₃)₃C) | ~1.4 | ||

| ¹³C NMR | Boc (C=O) | ~155-159 | researchgate.netscienceopen.com |

| Serine (C=O) | ~173-177 | researchgate.netscienceopen.com | |

| Boc (C(CH₃)₃) | ~80 | scienceopen.com | |

| Boc (C(CH₃)₃) | ~28 | scienceopen.com |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, providing strong evidence for their identity. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of peptides and other large organic molecules. uchicago.edursc.org It allows for the determination of the mass-to-charge ratio (m/z) of ions in the gas phase.

During the synthesis of peptides containing this compound, ESI-MS is used to confirm the mass of the desired product after each coupling step or after final cleavage from the solid support. rsc.org The analysis is often coupled with HPLC (LC-MS), allowing for the mass determination of each separated component in a mixture. uchicago.eduscienceopen.com This is particularly useful for identifying byproducts and impurities. The buffers for MS analysis typically consist of a mixture of acetonitrile and water with a small amount of an acid like formic acid. rsc.org

Qualitative Tests for Monitoring Reaction Progress (e.g., Kaiser Test)

In solid-phase peptide synthesis (SPPS), it is crucial to ensure that each coupling reaction goes to completion before proceeding to the next step. The Kaiser test, a colorimetric method, is widely used for this purpose. chempep.comcsic.es

The test is based on the reaction of ninhydrin (B49086) with primary amines. chempep.com A small sample of the resin-bound peptide is taken after a coupling reaction. If there are still unreacted primary amino groups on the N-terminus of the peptide chain, the beads will turn an intense blue color upon addition of the Kaiser test reagents. chempep.com A negative result (the beads remain colorless or yellowish) indicates that the coupling is complete.

It is important to note that the Kaiser test is not suitable for N-terminal proline residues (a secondary amine) or other N-alkylated amino acids, which give a different color (brownish-red) or a false negative result. luxembourg-bio.comchempep.com Furthermore, under certain conditions, such as with aggregated sequences, the test may yield false negatives. luxembourg-bio.com Therefore, the test protocol must be followed carefully to avoid misleading results, for instance, excess heat can cause the loss of the Fmoc protecting group, leading to a false positive. csic.es If a positive Kaiser test indicates an incomplete coupling, a second coupling is typically performed. csic.es

Green Chemistry Principles in Boc Ser Trt Oh Synthesis and Application

Development of Sustainable Synthetic Routes for Protected Amino Acids

The conventional synthesis of protected amino acids often involves multi-step processes with significant solvent and reagent consumption. The development of sustainable alternatives aims to reduce this environmental footprint through innovative synthetic strategies and the use of eco-friendly starting materials and reaction conditions.

One major focus is the replacement of traditional organic solvents with water. nih.gov Researchers have explored in-water synthesis technology using water-dispersible protected amino acids, presenting an environmentally friendly alternative to methods that consume large volumes of organic solvents. nih.gov This approach aligns with the principles of green chemistry by utilizing a benign solvent. nih.gov Another innovative strategy involves the development of new, water-compatible protecting groups. For instance, the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group has been designed to enable peptide assembly under aqueous conditions. nih.govsci-hub.se While this is an alternative to the Boc group, the underlying principle of designing protecting groups for compatibility with green solvents is broadly applicable. The synthesis of Smoc-protected amino acids has been established, offering a pathway that minimizes the reliance on toxic solvents. nih.gov

Minimization of Hazardous Reagents and Solvents in Boc-SPPS

Solid-phase peptide synthesis (SPPS) is the dominant method for peptide production but is notorious for its poor environmental profile, largely due to the extensive use of hazardous solvents and reagents. tandfonline.comrsc.org Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are widely used but are classified as substances of very high concern due to their toxicity. rsc.orgcsic.es These solvents can constitute 80-90% of the total waste generated in peptide synthesis. tandfonline.com

Efforts to green SPPS focus heavily on solvent replacement. rsc.org A variety of greener solvents have been investigated as alternatives to DMF and DCM. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). acs.orgtandfonline.comtandfonline.com Research has demonstrated the feasibility of using solvent mixtures, such as dimethyl sulfoxide (B87167) (DMSO) with EtOAc or 2-MeTHF, to achieve the necessary resin swelling and reagent solubility. unifi.it The selection of a suitable green solvent depends on its ability to swell the solid support resin and dissolve the protected amino acids and coupling reagents. tandfonline.comtandfonline.com

The table below summarizes some green solvent alternatives investigated for SPPS, which would be applicable for syntheses involving Boc-Ser(Trt)-OH.

| Hazardous Solvent | Green Alternative(s) | Key Findings & References |

| N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA) | A total green SPPS strategy was reported using these solvents for coupling, Fmoc removal, and washing steps, completely eliminating DMF and DCM. acs.org |

| N,N-Dimethylformamide (DMF) | γ-Valerolactone (GVL) | GVL has been used in microwave-assisted automated SPPS with both polystyrene- and polyethylene-glycol-based resins, producing peptides in high purity. tandfonline.com |

| N,N-Dimethylformamide (DMF) | N-Butylpyrrolidinone (NBP) | NBP is characteristically similar to NMP but is not classified as reprotoxic and has been used for the synthesis of an eight-amino acid peptide. tandfonline.com |

| Dichloromethane (DCM) | Propylene Carbonate (PC) | PC has been shown to be a viable green polar aprotic solvent to replace DCM and DMF in both solution- and solid-phase peptide synthesis. researchgate.net |

| Multiple Hazardous Solvents | Binary mixtures (e.g., DMSO/EtOAc, Anisole/Ethanol) | Binary mixtures of green solvents can mitigate the drawbacks of individual solvents and have been successfully explored in SPPS. unifi.it |

Exploration of Environmentally Benign Reaction Media (e.g., Ionic Liquids) for Boc-Protected Amino Acids

Ionic liquids (ILs) have emerged as promising environmentally benign reaction media for various chemical processes, including peptide synthesis. rsc.org They are salts with low melting points, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. rsc.orgnih.gov

Specifically for Boc-protected amino acids, researchers have synthesized novel room-temperature ionic liquids where the anion is a Boc-protected amino acid (Boc-AAILs). rsc.orgnih.govrsc.org These Boc-AAILs can be prepared by neutralizing an imidazolium (B1220033) hydroxide (B78521) with a commercially available Boc-protected amino acid. rsc.orgnih.gov This creates a unique system where the protected amino acid is not just a solute but an integral part of the liquid medium itself, potentially acting as a reactant, solvent, and additive simultaneously. nih.gov

The application of these Boc-AAILs has been demonstrated in dipeptide synthesis. nih.govrsc.org Studies have shown that peptide coupling reactions can proceed in these media, sometimes with enhanced efficiency. For example, the use of a specific coupling reagent in a Boc-AAIL medium resulted in satisfactory dipeptide yields in just 15 minutes without the need for an additional base. nih.govrsc.org

Ionic liquids have also been investigated as catalysts for the N-tert-butyloxycarbonylation (Boc protection) of amines. organic-chemistry.orgacademie-sciences.fr Protic ionic liquids can efficiently catalyze the reaction between amines and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under mild, solvent-free conditions, and the ionic liquid can often be recovered and reused. academie-sciences.fr This catalytic role is thought to involve the electrophilic activation of (Boc)₂O by the ionic liquid. organic-chemistry.org

The table below details research findings on the use of ionic liquids with Boc-protected amino acids.

| Ionic Liquid Application | Boc-Amino Acid Focus | Key Research Finding | Reference(s) |

| Synthesis of Boc-AAILs | Series of commercially available Boc-protected amino acids | Room-temperature ionic liquids were successfully prepared by neutralizing [emim][OH] with Boc-protected amino acids. These Boc-AAILs are clear, nearly colorless liquids. | rsc.orgnih.gov |

| Dipeptide Synthesis | Boc-AAILs as starting materials | Boc-AAILs were used as both reactants and reaction media for dipeptide synthesis with common coupling reagents, demonstrating their potential to streamline synthesis. | nih.govrsc.org |

| Catalysis of N-Boc Protection | General amines | 1-Alkyl-3-methylimidazolium cation-based ionic liquids efficiently catalyze the N-Boc protection of amines with excellent chemoselectivity under solvent-free conditions. | organic-chemistry.org |

| Catalysis of N-Boc Protection | General amines | The protic ionic liquid [TMG][Ac] was shown to be an efficient, homogeneous, and recyclable catalyst for the Boc protection of amines at ambient temperature. | academie-sciences.fr |

| Boc-Deprotection | N-Boc protected compounds | A protic ionic liquid was used as an efficient catalyst for the selective hydrolytic cleavage of the N-Boc group under mild conditions. | researchgate.net |

| Boc-Deprotection in ILs | Boc-amino acids and peptides | A phosphonium (B103445) ionic liquid served as a thermally stable medium for the rapid deprotection of Boc groups at high temperatures using only a small amount of TFA. | researchgate.net |

These explorations into ionic liquids highlight a viable path toward greener processes for both the synthesis and application of Boc-protected amino acids like this compound, reducing reliance on volatile and hazardous organic solvents. nih.govresearchgate.netresearchgate.net

Challenges, Limitations, and Future Research Directions

Addressing Persistent Challenges in Boc-Ser(Trt)-OH Mediated Syntheses (e.g., difficult sequences, aggregation)

The chemical synthesis of peptides, particularly those classified as "difficult sequences," presents significant hurdles, even with advanced building blocks like this compound. These challenging sequences are often characterized by a high content of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine, Isoleucine) or β-branched amino acids, which have a strong tendency to form β-sheet or α-helical secondary structures. nih.gov This propensity leads to inter- or intramolecular aggregation and precipitation in common solvents, complicating synthesis, purification, and subsequent handling. nih.gov

Several strategies have been developed to mitigate these aggregation-related issues in SPPS. One common approach is to modify the solvent system by adding chaotropic salts (e.g., CuLi, NaClO₄, KSCN) or nonionic detergents to disrupt hydrogen bonding and improve solvation of the peptide chain. peptide.com Increasing the reaction temperature, sometimes with the aid of microwave irradiation, can also enhance reaction kinetics and reduce aggregation. peptide.com

In the context of Boc-based SPPS, in situ neutralization protocols have proven effective for synthesizing difficult sequences. nih.gov In this method, the trifluoroacetic acid (TFA) used for Boc deprotection forms an α-ammonium species that is neutralized just before the next coupling step by adding a high concentration of the activated amino acid in a polar solvent containing a non-nucleophilic base like diisopropylethylamine (DIEA). This minimizes the time the free amine is exposed, reducing the chance of aggregation. nih.gov

Another powerful technique involves the introduction of backbone-protecting groups that disrupt the secondary structures responsible for aggregation. Pseudoprolines, which are dipeptides where a serine or threonine residue is reversibly protected as a TFA-labile oxazolidine, can be incorporated into the peptide chain to break up aggregating sequences. Similarly, groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can be attached to the backbone amide nitrogen to prevent hydrogen bonding. peptide.com The O-acyl isopeptide method, where the peptide is synthesized as a more soluble depsipeptide derived from a serine or threonine residue and later converted to the native peptide via an O- to N-acyl shift, is another effective strategy. nih.gov

For particularly challenging sequences, such as amyloid peptides, a "synthesis tag" composed of highly charged residues like arginine can be appended to the target sequence to improve solubility during synthesis and purification. acs.org This tag is later removed by chemical or enzymatic cleavage. acs.org

Table 1: Strategies to Overcome Aggregation in Peptide Synthesis

| Strategy | Description | Key Advantages |

| Solvent Modification | Addition of chaotropic salts (e.g., NaClO₄, LiCl) or detergents (e.g., Triton X100) to the reaction mixture. peptide.com | Simple to implement; can improve solvation and disrupt hydrogen bonds. peptide.com |

| Elevated Temperature/Microwave | Performing coupling and deprotection steps at higher temperatures, often with microwave assistance. peptide.com | Increases reaction rates and can disrupt aggregates. peptide.com |

| In Situ Neutralization (Boc-SPPS) | Neutralizing the N-terminal ammonium (B1175870) salt immediately before coupling with the incoming activated amino acid. nih.gov | Minimizes aggregation by reducing the lifetime of the free amine. nih.gov |

| Backbone Protection | Incorporating pseudoproline dipeptides or protecting amide nitrogens with groups like Hmb or Dmb. peptide.com | Effectively disrupts secondary structure formation. peptide.com |

| O-Acyl Isopeptide Method | Synthesizing the peptide as a more soluble depsipeptide and then converting it to the native form. nih.gov | Improves solubility and facilitates purification of aggregation-prone peptides. nih.gov |

| Solubilizing "Synthesis Tags" | Attaching a temporary, highly charged sequence (e.g., poly-arginine) to the peptide. acs.org | Enhances solubility for synthesis and purification; tag is cleaved off later. acs.org |

Advancements in Automation and High-Throughput Synthesis Methodologies

The principles of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, laid the groundwork for the automation of peptide synthesis. libretexts.org The repetitive nature of the coupling, washing, and deprotection cycles makes the process highly amenable to automation. iris-biotech.de The first automated peptide synthesizer, developed in 1965, was based on Boc chemistry and significantly reduced the manual labor and human error associated with peptide synthesis. nih.gov

Modern peptide synthesizers have evolved to be highly sophisticated, often incorporating features like microwave irradiation to accelerate reaction times and improve the synthesis of difficult sequences. bachem.com Both Boc and Fmoc chemistries are used in automated platforms, although Fmoc-based systems are more common due to the milder deprotection conditions and the ability to monitor the reaction progress by UV absorbance of the released fluorenyl group. nih.govbachem.com

The demand for large numbers of peptides for applications such as drug discovery, epitope mapping, and structure-activity relationship studies has driven the development of high-throughput synthesis methodologies. nih.govspringernature.com Parallel synthesis, where multiple peptides are synthesized simultaneously in separate reaction vessels, is a cornerstone of this approach. nih.gov This can be performed using automated parallel synthesizers or manual systems utilizing formats like 96-well plates. nih.govresearchgate.net

A key challenge in high-throughput synthesis is the efficient purification of the resulting peptide libraries. Traditional one-by-one purification by HPLC is a major bottleneck. researchgate.net To address this, parallel purification methods are being developed. One such strategy is catch-and-release purification, where peptides are selectively captured on a solid support and then released after impurities are washed away. researchgate.net

The integration of mathematical optimization approaches is also emerging as a tool to design cost-effective and high-throughput synthesis routes, particularly for hybrid strategies that combine both solid-phase and liquid-phase synthesis methods. acs.org These computational tools can help in the a priori selection of optimal fragments for synthesis and ligation, streamlining the development process. acs.org

The combination of advanced automation, parallel synthesis techniques, and improved purification strategies is enabling the rapid and cost-effective production of large peptide libraries, which is crucial for advancing many areas of biological and medical research. nih.govresearchgate.net

Emerging Applications and Interdisciplinary Research Opportunities in Peptide Chemistry

The versatility of synthetic peptides has led to their application in a wide array of interdisciplinary research fields, moving far beyond their traditional use in basic biochemistry. nitschelab.comrice.edu The ability to precisely control the sequence and incorporate non-natural amino acids or other chemical modifications opens up vast possibilities for creating novel molecules with tailored properties. acs.orgul.ie

One major area of opportunity is in the development of peptide-based therapeutics . Peptides offer advantages such as high specificity and potency, but often suffer from poor stability and short half-lives in vivo. acs.org Chemical modifications, such as the attachment of fatty acids or polymers, are being used to improve their pharmacokinetic profiles. acs.org Modified peptides are being developed as antimicrobial agents to combat drug-resistant bacteria, as well as for targeted drug delivery, where the peptide acts as a homing device to deliver a cytotoxic agent or other cargo specifically to cancer cells. nih.gov

Peptide-based materials represent another exciting frontier. Self-assembling peptides are being designed to form hydrogels, nanofibers, and other nanostructures for applications in tissue engineering, regenerative medicine, and as scaffolds for 3D cell culture. rice.eduucmerced.edu The sequence of the peptide dictates its self-assembly properties, allowing for the creation of materials with specific mechanical and biological characteristics. ucmerced.edu

The synergy between peptide chemistry and nucleic acid technology has given rise to peptide-oligonucleotide conjugates (POCs) . rsc.org In these hybrid molecules, the oligonucleotide portion can be used for programmable self-assembly into complex DNA nanostructures or for targeting specific mRNA sequences within a cell, while the peptide portion can provide functions such as cell penetration or biological signaling. rsc.org

Furthermore, the functionalization of inorganic materials with peptides is creating new possibilities. For instance, modifying the surface of 2D materials like MXenes with amino acids such as serine can enhance their properties for applications in energy storage and flexible electronics. mdpi.com

The convergence of peptide chemistry with fields like materials science, nanotechnology, medicine, and synthetic biology is creating a rich landscape for innovation. nitschelab.comgrc.org These interdisciplinary collaborations are essential for translating the fundamental knowledge of peptide synthesis and structure into practical applications that can address challenges in health, technology, and beyond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.